2-Bromo-6-methoxynaphthalene

Catalog No.
S662464
CAS No.
5111-65-9
M.F
C11H9BrO
M. Wt
237.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxynaphthalene

CAS Number

5111-65-9

Product Name

2-Bromo-6-methoxynaphthalene

IUPAC Name

2-bromo-6-methoxynaphthalene

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

InChI

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3

InChI Key

AYFJBMBVXWNYLT-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Methoxy-6-bromonaphthalene; 6-Methoxy-2-bromonaphthalene; NSC 3236; Naproxen Impurity N;

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)Br

The exact mass of the compound 2-Bromo-6-methoxynaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-6-methoxynaphthalene is a highly stable, functionalized naphthyl ether (mp 106–111 °C) that serves as a critical electrophilic building block in pharmaceutical and materials synthesis. Characterized by its extended π-system, electron-donating methoxy group, and a highly reactive bromine atom at the 2,6-positions, it is the premier industrial precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen and Nabumetone. In procurement contexts, it is valued for its optimal balance of cross-coupling reactivity and bench stability, avoiding the volatility and toxicity issues associated with earlier-stage intermediates while providing superior atom economy compared to heavier halogenated analogs[1].

Attempting to substitute 2-bromo-6-methoxynaphthalene with cheaper or structurally similar analogs introduces severe process inefficiencies and yield penalties. Utilizing the unprotected 6-bromo-2-naphthol completely quenches Grignard reagent formation due to its acidic hydroxyl group, necessitating an additional, highly toxic methylation step. Conversely, substituting with the lower-cost 2-chloro-6-methoxynaphthalene drastically reduces the kinetics and overall yield of palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki), requiring higher catalyst loadings and longer reaction times that negate any initial raw material cost savings. Furthermore, unmethoxylated analogs like 2-bromonaphthalene lack the necessary electronic activation and structural motif required for downstream API synthesis [1].

Superior Heck Coupling Reactivity vs. Chloro Analogs

In palladium-catalyzed Heck coupling reactions to form allyl alcohol derivatives, the halogen identity on the methoxynaphthalene core dictates process efficiency. Under identical conditions (1 hour at 150 °C with palladium acetate), 2-bromo-6-methoxynaphthalene achieves a 90% yield. In contrast, the cheaper 2-chloro-6-methoxynaphthalene yields only 62%, suffering from sluggish oxidative addition [1].

Evidence DimensionHeck coupling yield (1 hour, 150 °C)
Target Compound Data90% yield
Comparator Or Baseline2-Chloro-6-methoxynaphthalene (62% yield)
Quantified Difference28% absolute yield increase; 1.45x higher throughput
ConditionsPalladium acetate catalyst, 1-methylpyrrolidone/DMSO, 150 °C, 1 hour

Procuring the bromo variant maximizes reactor throughput and minimizes expensive palladium catalyst waste compared to the less reactive chloro analog.

Grignard Reagent Viability vs. Unprotected Naphthols

The synthesis of APIs like Naproxen relies heavily on the formation of a stable Grignard reagent. 2-Bromo-6-methoxynaphthalene readily forms a 1.0–3.0 M Grignard reagent in THF/toluene, achieving 53–75% downstream coupling yields with α-bromopropionic acid salts. Its comparator, 6-bromo-2-naphthol, possesses an acidic hydroxyl group that violently quenches organomagnesium formation, requiring either an extra equivalent of magnesium or a separate protection step[1].

Evidence DimensionGrignard reagent formation compatibility
Target Compound DataForms stable 1.0–3.0 M Grignard reagent
Comparator Or Baseline6-Bromo-2-naphthol (Quenches Grignard formation)
Quantified DifferenceEliminates 1 synthetic step and prevents stoichiometric reagent loss
ConditionsTHF/toluene solvent system, magnesium metal, 25-30 °C

Using the pre-methylated ether is mandatory for efficient organometallic workflows, avoiding the yield-destroying side reactions of unprotected phenols.

EHS Risk Mitigation vs. In-House Methylation

Procuring 2-bromo-6-methoxynaphthalene directly bypasses the severe toxicological hazards associated with its upstream synthesis. Traditional in-house conversion of 6-bromo-2-naphthol to 2-bromo-6-methoxynaphthalene requires stoichiometric amounts of highly toxic, volatile, and carcinogenic methylating agents such as dimethyl sulfate or methyl chloride gas. By outsourcing this step and procuring the stable solid product (mp 106–111 °C), facilities eliminate a major Environmental, Health, and Safety (EHS) liability [1].

Evidence DimensionCarcinogenic reagent exposure
Target Compound DataZero exposure (stable solid intermediate)
Comparator Or BaselineIn-house synthesis from 6-bromo-2-naphthol (Requires dimethyl sulfate or methyl halides)
Quantified Difference100% elimination of highly toxic methylating agents from the facility workflow
ConditionsIndustrial scale-up and procurement

Direct procurement significantly reduces EHS compliance costs, infrastructure requirements, and operator risk associated with handling carcinogenic alkylating agents.

Commercial Synthesis of Naproxen and Nabumetone

Because it readily forms a stable Grignard reagent without the side reactions of unprotected naphthols, this compound is the premier starting material for the industrial production of NSAIDs. It enables direct, high-yield cross-coupling with propionic acid derivatives [1].

High-Throughput Palladium Cross-Coupling (Heck/Suzuki)

In pharmaceutical and materials research requiring rapid library generation, the bromo-substituent provides significantly faster oxidative addition rates than chloro-analogs. This makes it the preferred choice for synthesizing complex naphthyl-based fluorophores and OLED intermediates where minimizing reaction time and maximizing yield is critical [2].

Molecular Isotopic Engineering (MIE) for Supply Chain Security

High-purity batches of 2-bromo-6-methoxynaphthalene are utilized in MIE to create isotopically distinct batches of Naproxen. By starting with a highly consistent, pre-functionalized precursor, manufacturers can embed a stable-isotope fingerprint into the final API to combat counterfeiting [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

235.98368 Da

Monoisotopic Mass

235.98368 Da

Heavy Atom Count

13

UNII

S19T080MRG

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (95.45%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5111-65-9

Wikipedia

2-bromo-6-methoxynaphthalene

Dates

Last modified: 08-15-2023

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